molecular formula C12H18ClNO3 B1465236 Methyl 4-[4-(aminomethyl)phenoxy]butanoate hydrochloride CAS No. 916199-35-4

Methyl 4-[4-(aminomethyl)phenoxy]butanoate hydrochloride

Cat. No.: B1465236
CAS No.: 916199-35-4
M. Wt: 259.73 g/mol
InChI Key: OBJFOEWKLPTBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[4-(aminomethyl)phenoxy]butanoate hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO3 and its molecular weight is 259.73 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 4-[4-(aminomethyl)phenoxy]butanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes an aminomethyl group and a phenoxy moiety. This structural configuration is believed to contribute to its interaction with various biological targets.

The mechanism of action involves the compound's ability to interact with specific molecular targets, influencing their activity. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the ester group may undergo hydrolysis, releasing the active form that interacts with enzymes and receptors.

Antimicrobial Activity

Research indicates that derivatives of methyl 4-[4-(aminomethyl)phenoxy]butanoate exhibit significant antimicrobial properties. For instance, similar compounds have been shown to inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) ranging from 0.35 to 0.75 µg/mL against various strains of Staphylococcus aureus and other pathogens .

CompoundMIC (µg/mL)Target Pathogen
Methyl 4-[4-aminophenyl]butanoate0.35 - 0.75Staphylococcus aureus
Methyl 2-(2-methoxy-4-nitro-6-((phenylimino)methyl)phenoxy)butanoate6.67 ± 0.48Gram-positive bacteria

Anti-inflammatory Effects

In addition to antimicrobial activity, methyl 4-[4-(aminomethyl)phenoxy]butanoate has been studied for its anti-inflammatory properties. Compounds with similar structures have demonstrated potential as pro-resolving agents in inflammation models .

In Vivo Studies

In vivo studies have shown promising results regarding the safety and efficacy of this compound. For example, it has been evaluated in systemic infection models, where it significantly increased survival rates and reduced bacterial loads .

Case Studies

  • Antimicrobial Efficacy : A study focused on the synthesis and evaluation of phenoxyacetic acid derivatives found that certain analogs exhibited potent antibacterial activity against both gram-positive and gram-negative bacteria. The compound's structural modifications were crucial for enhancing its bioactivity .
  • Antiviral Potential : Another research effort highlighted the effectiveness of related aminomethyl compounds against viral infections, particularly Ebola and Marburg viruses, suggesting a broad-spectrum antiviral activity .

Properties

IUPAC Name

methyl 4-[4-(aminomethyl)phenoxy]butanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-15-12(14)3-2-8-16-11-6-4-10(9-13)5-7-11;/h4-7H,2-3,8-9,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJFOEWKLPTBPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCOC1=CC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.